molecular formula C7H14N2O2 B14047807 4-Ethyl-3-nitropiperidine

4-Ethyl-3-nitropiperidine

Cat. No.: B14047807
M. Wt: 158.20 g/mol
InChI Key: QSPMBYNYHSHFSX-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) as a Fundamental Heterocyclic Scaffold in Organic Chemistry

Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is a fundamental building block in the realm of organic chemistry. atamanchemicals.comuou.ac.in Its prevalence stems from its structural simplicity and the ease with which it can be functionalized, making it a versatile scaffold for the construction of more complex molecular architectures. scbt.comnih.gov The piperidine ring is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. nih.govbohrium.comresearchgate.net

The significance of the piperidine ring system is underscored by its widespread presence in a multitude of biologically active compounds. researchgate.netwisdomlib.org Researchers continually explore piperidine derivatives for their potential applications in various therapeutic areas. bohrium.comnih.gov The conformational flexibility of the piperidine ring, which typically adopts a chair conformation similar to cyclohexane, allows for precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. atamanchemicals.com This inherent structural feature makes piperidine a valuable tool in drug discovery and development. bohrium.comresearchgate.net

The true power of the piperidine scaffold lies in its vast potential for structural diversification. ijnrd.orgresearchgate.net The nitrogen atom and the five carbon atoms of the ring can all be sites for substitution, leading to a virtually limitless number of derivatives. ijnrd.org Modern synthetic methodologies provide chemists with a rich toolbox for the selective functionalization of the piperidine ring. chemrxiv.orgrsc.orgacs.orgmdpi.com These methods allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired chemical or biological outcomes. researchgate.netchemrxiv.org

Introduction to Nitro-Substituted Heterocycles

The introduction of a nitro group (–NO₂) onto a heterocyclic framework dramatically alters the chemical properties of the parent molecule. The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire scaffold. uniroma2.itmdpi.comwikipedia.org

In organic synthesis, the nitro group is a versatile functional group with a rich history of applications. scispace.comuts.edu.au Its strong electron-withdrawing nature can activate adjacent C-H bonds, facilitating deprotonation and subsequent reactions with electrophiles. uniroma2.itwikipedia.org Furthermore, the nitro group can be transformed into a wide array of other functional groups, most notably amines through reduction, making it a valuable synthetic intermediate. wikipedia.org This chemical reactivity makes nitro compounds key players in the construction of complex organic molecules. scispace.comuts.edu.au

Within the broader field of heterocyclic chemistry, nitropiperidine derivatives represent a specific class of compounds where the electron-withdrawing nitro group is appended to the saturated piperidine ring. This combination of a flexible saturated ring and a powerful functional group leads to unique chemical properties and reactivity patterns. The presence of the nitro group can influence the stereochemical outcome of reactions and provide a handle for further synthetic transformations. For instance, 1-nitropiperidine can be synthesized by the nitration of piperidine and exhibits the characteristic electron-withdrawing properties of the nitro group. ontosight.ai

Scope and Academic Relevance of Research on 4-Ethyl-3-nitropiperidine

The specific compound, this compound, serves as a case study for the principles outlined above. Research into this molecule would likely focus on several key areas. The synthesis of this compound would involve the selective introduction of both the ethyl and nitro groups onto the piperidine ring in the desired regio- and stereochemical arrangement.

The academic relevance of studying this compound lies in understanding how the interplay between the alkyl (ethyl) and the electron-withdrawing (nitro) substituents on the conformationally flexible piperidine ring dictates its chemical behavior. Investigations could explore its reactivity in various organic transformations, its potential as a building block for more complex molecules, and the influence of its specific substitution pattern on its physical and chemical properties. While detailed research findings on this specific molecule are not widely available in the public domain, its structure suggests a rich area for chemical exploration within the established principles of piperidine and nitro-alkane chemistry.

Rationale for Investigating Specific Substitution Patterns

The specific placement of substituents on the piperidine ring is paramount, as it dictates the molecule's three-dimensional shape, conformation, and ultimately its interaction with biological targets. thieme.dethieme-connect.com The investigation of specific substitution patterns, such as the 4-ethyl-3-nitro arrangement in this compound, is driven by several key factors:

Stereochemical Complexity: The presence of substituents at the 3 and 4 positions of the piperidine ring introduces stereocenters. The relative and absolute stereochemistry of these centers can have a profound impact on biological activity. The synthesis of stereochemically defined 2,3,4-trisubstituted piperidines is a recognized challenge and an area of active research. thieme.de

Conformational Control: Substituents influence the conformational equilibrium of the piperidine ring (chair, boat, twist-boat). For instance, the preference of fluorine substituents for axial or equatorial positions has been studied to create conformationally rigid scaffolds. nih.gov The interplay of steric and electronic effects of the ethyl and nitro groups in this compound would similarly dictate its preferred conformation, which is a critical aspect of its potential utility.

Modulation of Physicochemical Properties: The combination of a lipophilic ethyl group and a polar nitro group at adjacent positions creates a unique electronic and steric environment. This specific pattern can influence properties such as solubility, lipophilicity (LogP), and metabolic stability, all of which are crucial for the development of new chemical entities. thieme-connect.com

To illustrate the diversity of substitution patterns in nitropiperidines, the following interactive table presents examples of related compounds.

Compound NameCAS NumberKey Substituents
1-Nitropiperidine7119-94-01-nitro
(3S,4S)-4-Isopropyl-3-nitropiperidine3038703-89-54-isopropyl, 3-nitro
Tert-butyl 4-nitropiperidine-1-carboxylate1228630-89-41-Boc, 4-nitro
This compound1823924-77-14-ethyl, 3-nitro

Contribution to Fundamental Synthetic Organic Chemistry

The pursuit of novel substituted piperidines like this compound contributes significantly to the advancement of fundamental synthetic organic chemistry. The challenges associated with the regioselective and stereoselective synthesis of such molecules drive the development of new synthetic methodologies.

The synthesis of 3-nitropiperidines has been achieved through various routes, including the reaction of α-nitro-α-haloalkanes with imines acs.orgacs.org and the aza-[4+2] cycloaddition of 1-azadienes and nitro-alkenes. mountainscholar.org The development of a synthetic route to this compound would likely build upon these established methods or necessitate the creation of entirely new strategies. For example, a potential synthetic approach could involve the asymmetric nitro-Mannich reaction, which has been utilized for the synthesis of other substituted nitropiperidines. ucl.ac.uk

The successful synthesis of this compound would offer several contributions:

Methodological Advancement: It would provide a practical application and potential refinement of existing synthetic methods for constructing polysubstituted piperidines.

Access to New Chemical Space: This specific compound, once synthesized and characterized, would become a new building block for medicinal chemistry and materials science. The unique combination of substituents could lead to the discovery of novel biological activities or material properties.

Understanding Reaction Mechanisms: The challenges encountered in controlling the stereochemistry and regiochemistry of the synthesis would provide valuable insights into reaction mechanisms and the factors that govern selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-ethyl-3-nitropiperidine

InChI

InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3

InChI Key

QSPMBYNYHSHFSX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNCC1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 3 Nitropiperidine and Analogous Compounds

Cyclization Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of numerous nitrogen-containing heterocyclic compounds. Intramolecular cyclization, where a linear precursor molecule is induced to form a cyclic structure, is a powerful and widely employed strategy. This approach offers control over stereochemistry and allows for the introduction of diverse substituents onto the piperidine core.

Intramolecular Ring Closure Approaches

Intramolecular ring closure methods involve the formation of a carbon-carbon or carbon-nitrogen bond within a single molecule to construct the piperidine ring. These strategies are often categorized by the type of reactive intermediate or catalyst involved in the key ring-forming step.

Radical cyclizations are a robust class of reactions for forming five- and six-membered rings. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated functional group within the same molecule to initiate cyclization. The formation of piperidines via radical cyclization can be achieved through various methods, including those catalyzed by transition metals.

One approach involves the use of a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which has proven effective for producing a range of piperidines. mdpi.com Another strategy employs copper(I) or copper(II) catalysis for intramolecular radical C-H amination/cyclization. mdpi.comnih.gov For instance, a copper(I)-catalyzed radical enantioselective cyclization has been developed. nih.gov A photoinduced copper-catalyzed multicomponent radical cyclization offers a method for constructing complex piperidine scaffolds from simple starting materials under mild conditions. acs.org This process involves an α-aminoalkyl radical intermediate that undergoes sequential radical addition, 1,5-hydrogen atom transfer (1,5-HAT), and a 6-exo-trig-type radical cyclization. acs.org

A novel method for synthesizing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The choice of radical initiator can significantly impact the diastereoselectivity of the product. nih.gov

Catalyst/ReagentSubstrate TypeKey Features
Cobalt(II)Linear amino-aldehydesEffective for various piperidines, though byproduct formation can occur. mdpi.com
Copper(I) / Copper(II)N-fluoro amides, Amines/Alkynes/AldehydesEnables intramolecular C-H amination and multicomponent cyclizations. mdpi.comnih.govacs.orgacs.org
Tris(trimethylsilyl)silane7-substituted-6-aza-8-bromooct-2-enoatesCan lead to enhanced diastereoselectivity compared to other initiators. nih.gov

Transition metal catalysis provides a versatile platform for the synthesis of piperidines, offering high efficiency and selectivity. Palladium, gold, and copper are prominent metals utilized in these transformations, each with unique catalytic cycles and applications.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming piperidine rings is well-documented. Palladium(II)-catalyzed diastereoselective cyclization has been successfully used to construct the 2,6-disubstituted piperidin-3-ol scaffold found in natural products like iso-6-spectaline. nih.govresearchgate.net This methodology demonstrates substrate-controlled diastereoselectivity, allowing for the formation of both cis- and trans-2,6-disubstituted piperidines from appropriately protected precursors. researchgate.net

Palladium-catalyzed cascade cyclizations are particularly powerful as they enable the rapid assembly of complex polycyclic structures by forming multiple bonds in a single operation. rsc.org Furthermore, palladium-catalyzed intramolecular allylic amination and aminotrifluoromethanesulfinyloxylation of alkenes represent other effective strategies for piperidine synthesis. nih.gov

Catalyst SystemSubstrate TypeReaction TypeProduct
Pd(II)Protected aminoalkenesDiastereoselective cyclizationcis- or trans-2,6-disubstituted piperidin-3-ols nih.govresearchgate.net
Pd(0)Unsaturated amines with allylic leaving groupsIntramolecular allylic aminationSubstituted piperidines nih.gov
Palladium complexesDienes and other unsaturated precursorsCascade cyclizationsPolycyclic piperidine-containing scaffolds rsc.org

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen heterocycles. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Gold-catalyzed annulation strategies provide a direct route to assemble piperidines from readily available starting materials like alkene-tethered oxime ethers and N-allenamides. csic.es These reactions can proceed through formal [3+3] or [4+2] annulations, offering tunable access to either piperidines or pyrrolidines. nih.govrsc.orgnih.gov

CatalystReactantsReaction TypeKey Feature
Gold(I) complexAlkene-tethered oxime ethers and N-allenamidesAnnulationStraightforward assembly of piperidines. csic.es
Gold(I)Non-activated alkenes and amine sourceOxidative aminationFormation of substituted piperidines. nih.gov
Gold catalystDiyne and ene substratesDiyne-ene annulationFormal [3+3] approach to polysubstituted benzenes, adaptable for heterocycles. nih.gov

Copper-catalyzed reactions offer a cost-effective and efficient means of synthesizing piperidines. Copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to afford N-functionalized piperidines. nih.gov This oxidative cyclization proceeds via an intramolecular syn-aminocupration followed by the formation of a carbon-carbon bond. nih.gov Microwave heating has been shown to reduce reaction times in these transformations. nih.gov

Additionally, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides another route to piperidines. acs.org Ligand-free copper-catalyzed cyclizations have also been developed for the synthesis of other nitrogen heterocycles, highlighting the versatility of copper in facilitating such transformations. rsc.org

Catalyst SystemSubstrate TypeReaction TypeNoteworthy Aspects
Copper(II) carboxylatesγ- and δ-alkenyl N-arylsulfonamidesIntramolecular carboaminationProvides access to N-functionalized piperidines. nih.gov
[TpiPr2Cu(NCMe)]N-fluoride amidesIntramolecular C-H aminationEffective for both pyrrolidine and piperidine synthesis. acs.org
Photoinduced copper catalysisAmines, alkynes, aldehydes[3 + 2 + 1] radical cyclizationMulticomponent reaction under mild conditions. acs.org
Aza-Michael Addition Reactions

The intramolecular aza-Michael addition, or hydroamination, is a direct method for synthesizing substituted piperidines. This reaction involves the addition of an amine to an activated alkene within the same molecule. Organocatalysis has been successfully applied to this strategy, yielding enantiomerically enriched di- and tri-substituted piperidine derivatives. nih.gov For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce 2,5-disubstituted and 2,5,5-trisubstituted protected piperidines in good yields. nih.gov The stereochemical outcome of these reactions can be sensitive to the reaction conditions. ntu.edu.sg

The double aza-Michael addition is another variant, often used to create 2,6-disubstituted piperidines from starting materials like diallylketone, which first isomerizes to a dienone before undergoing cyclization. ntu.edu.sg

Table 1: Examples of Organocatalytic Intramolecular Aza-Michael Reactions

Catalyst/Co-catalyst Product Type Yield Reference
Quinoline Organocatalyst / TFA 2,5-Disubstituted Piperidines Good nih.gov

Note: This table is interactive and represents selected data from cited research.

Silyl-Prins Cyclizations

The aza-Prins cyclization is a powerful reaction for constructing nitrogen-containing heterocycles. When combined with silyl chemistry, the silyl-Prins cyclization offers a stereoselective route to substituted piperidines. nih.govresearchgate.net This method can be influenced by the choice of catalyst, switching between kinetic and thermodynamic control to yield different stereoisomers. nih.gov

For example, the carbonyl ene cyclization of certain aldehydes catalyzed by methylaluminum dichloride (MeAlCl₂) can produce trans-3,4-disubstituted piperidines under thermodynamic control. nih.govresearchgate.net In contrast, using a Brønsted acid like concentrated hydrochloric acid can lead to the cis-3,4-disubstituted piperidines under kinetic control, with high diastereomeric ratios. nih.govresearchgate.net These cyclizations are believed to proceed through a mechanism with significant carbocationic character. nih.gov

Table 2: Catalyst Control in the Synthesis of 3,4-Disubstituted Piperidines

Catalyst Product Diastereomeric Ratio (cis:trans) Control Reference
MeAlCl₂ trans-piperidine up to 7:93 Thermodynamic nih.govresearchgate.net

Note: This table is interactive and represents selected data from cited research.

Electrophilic Cyclization Strategies

Electrophilic cyclization represents a broad category of reactions for piperidine synthesis. nih.gov A notable example is the palladium-catalyzed enantioselective aminochlorination of alkenes, which proceeds via a 6-endo cyclization. This method provides access to a diverse array of 3-chloropiperidines in good yields and with excellent enantioselectivities. The success of this reaction relies on a sterically bulky chiral pyridinyl-oxazoline (Pyox) ligand and an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.org

Another approach involves the reaction of homoallylic amines with an electrophile generated from dimethyl sulfoxide (DMSO) and HCl·DMPU, which yields 4-chloropiperidines. organic-chemistry.org

Intramolecular C-H Amination Methods

Directly converting a C-H bond to a C-N bond is an efficient strategy for forming heterocyclic rings. Rhodium-catalyzed hydroamination of unactivated olefins with alkylamines can form five- and six-membered rings in excellent yields. organic-chemistry.org This method has been used to synthesize 3,5-disubstituted piperidines with high diastereomeric excess. organic-chemistry.org

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is another effective method. This oxidative cyclization provides access to N-functionalized piperidines. The reaction is believed to involve an intramolecular syn-aminocupration followed by the formation of a C-C bond. nih.gov

Intermolecular Approaches for Piperidine Ring Assembly

Intermolecular strategies assemble the piperidine ring from two or more separate components, often allowing for greater diversity in the final products.

[4+2] and [3+3] Annulation Reactions

Annulation reactions, particularly [4+2] (Diels-Alder type) and [3+3] cycloadditions, are powerful methods for constructing the six-membered piperidine ring. These reactions can be tuned to favor the formation of either piperidines or pyrrolidines by controlling reagents and reaction conditions. nih.govnih.gov The key to this divergent synthesis often lies in switching between a radical or a polar cyclization pathway. nih.gov These annulation strategies allow for the coupling of alkenes with simple bifunctional reagents to create diverse N-heterocycles. nih.govnih.gov

Asymmetric [3+3] and [4+2] annulation reactions have also been developed, for example, between 2,3-dioxopyrrolidines and 3-alkylidene oxindoles, to construct complex chiral heterocyclic frameworks. The pathway is substrate-controlled, with the [3+3] annulation proceeding through a vinylogous Michael addition followed by an intramolecular aldol cyclization. acs.org

Multi-Component Reactions (e.g., A³ coupling)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent example used to synthesize propargylamines, which are versatile intermediates. uva.nl This reaction typically requires a metal catalyst, such as copper, gold, or silver, to activate the alkyne towards nucleophilic attack by an imine formed in situ from the aldehyde and amine. uva.nl

MCRs have been specifically adapted for the synthesis of highly functionalized piperidines. One such method involves a one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester, catalyzed by PEG-embedded potassium tribromide, to produce polysubstituted piperidines in high yields. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
4-Ethyl-3-nitropiperidine
Methylaluminum dichloride
N-chlorosuccinimide
Dimethyl sulfoxide
Trifluoroacetic acid
2,3-dioxopyrrolidines
3-alkylidene oxindoles
4-Boc-piperidone

The synthesis of nitropiperidines, such as this compound, can be approached through two primary strategies: the direct introduction of a nitro group onto a pre-existing piperidine ring or the construction of the ring using precursors that already contain the nitro functionality. Each approach encompasses several methods with distinct advantages and challenges.

Nitro Group Introduction Strategies

Direct nitration involves the substitution of a hydrogen atom on the piperidine ring with a nitro group (NO₂). This is a challenging transformation on a saturated, electron-rich heterocyclic system due to the high reactivity of the ring and the harsh conditions often required for nitration, which can lead to side reactions and ring opening.

Direct Nitration of Piperidine Rings

Direct nitration of saturated rings like piperidine is not as common as the nitration of aromatic systems. The piperidine nitrogen is basic and can be protonated or oxidized under typical nitrating conditions. Furthermore, the C-H bonds are generally unactivated, making selective functionalization difficult.

Electrophilic Nitration (e.g., using NOBF₄)

Electrophilic nitration is a standard method for introducing nitro groups onto organic molecules. Reagents like nitronium tetrafluoroborate (NO₂BF₄) provide a source of the electrophilic nitronium ion (NO₂⁺). However, for a piperidine ring, the nucleophilic nitrogen atom can react with the electrophile, leading to N-nitration or other side reactions, rather than the desired C-H nitration. The inherent lack of regioselectivity on the saturated carbon framework presents a significant hurdle. While widely used for aromatic compounds, specific examples of direct electrophilic nitration on simple, unsubstituted piperidine rings to yield C-nitro derivatives are not extensively documented in the literature.

Oxidative Nitration Processes

Oxidative nitration involves the use of a nitrating agent in conjunction with an oxidant. This approach aims to generate a reactive intermediate from the substrate that is more susceptible to nitration. For instance, a method for the β-nitration of N-phenylpiperidine has been reported using t-butyl nitrite promoted by an oxoammonium salt researchgate.net. This suggests that functionalization at the β-position (C-3) is possible under specific oxidative conditions, which could theoretically be applied to synthesize compounds like this compound. However, these methods are often substrate-specific and may not be generalizable to all piperidine derivatives. Direct oxidative nitration of aromatic sulfonamides using sodium nitrite has also been developed, though this applies to aromatic systems rather than saturated heterocycles rsc.org.

Incorporation of Nitroalkane Precursors

A more versatile and widely employed strategy for synthesizing nitropiperidines involves building the piperidine ring from components where one of the precursors already contains the nitro group. This approach offers superior control over regiochemistry and stereochemistry.

Nitro-Mannich Reaction

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful tool for carbon-carbon bond formation and is central to the synthesis of many nitro-containing compounds. nih.gov The reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. nih.gov This product is an ideal precursor for constructing substituted piperidines, as the reaction creates a vicinal carbon-nitrogen bond arrangement and can establish up to two new chiral centers. nih.gov

This methodology can be integrated into cascade reactions to rapidly build molecular complexity. For example, a nitro-Mannich/lactamisation cascade has been developed for the direct, stereoselective synthesis of highly decorated 5-nitropiperidin-2-ones. nih.gov This demonstrates the utility of the reaction in creating complex piperidine-containing structures. nih.gov The nitro-Mannich reaction is a key step in various synthetic routes to piperidine alkaloids and related pharmaceutical compounds. researchgate.netnih.gov

Table 1: Overview of Nitro-Mannich Reaction for Piperidine Synthesis

Feature Description Reference
Reaction Type Addition of a nitroalkane to an imine (or iminium ion). nih.gov
Product β-nitroamine, a key precursor for nitropiperidines. nih.gov
Key Advantages Forms a C-C bond, introduces a nitro group, can create two new stereocenters. nih.gov
Applications Synthesis of piperidine alkaloids, 5-nitropiperidin-2-ones, and other complex heterocycles. nih.govnih.gov
Organocatalytic Variants

The development of organocatalytic versions of the nitro-Mannich reaction has been a significant advancement, allowing for high levels of stereocontrol. nih.gov Organocatalysts, such as proline and chiral thioureas, can facilitate the reaction with excellent diastereo- and enantioselectivity. nih.govucd.ie

The first application of an organocatalytic nitro-Mannich reaction for synthesizing piperidine precursors was reported by Xu et al. in 2006, who used a chiral thiourea (B124793) catalyst to obtain syn-β-nitroamines from nitroalkanes and N-Boc-imines with high selectivity. nih.gov This approach provides a powerful method for producing enantioenriched building blocks for complex piperidine targets. nih.gov Hybrid bio-organocatalytic cascades have also been developed, where a transaminase enzyme generates a cyclic imine in situ, which then undergoes an organocatalyzed Mannich reaction to yield 2-substituted piperidines. ucd.ie This biomimetic strategy highlights the versatility of combining different catalytic systems. ucd.ie

Table 2: Examples of Organocatalysts in Nitro-Mannich Reactions for Heterocycle Synthesis

Catalyst Type Example Application Selectivity Reference
Thiourea Chiral thiourea derivatives Reaction of N-Boc-imines and nitroalkanes. Good to high diastereo- and enantioselectivity. nih.gov
Amino Acid L-proline Biomimetic synthesis of 2-substituted alkaloids. Functions by activating a carbonyl component via enamine formation. ucd.ie
Bifunctional Bifunctional organocatalysts Asymmetric nitro-Mannich followed by hydroamination for pyrrolidine synthesis. Excellent diastereo- and enantioselectivities. acs.org
Diastereoselective and Enantioselective Approaches

The stereocontrolled synthesis of substituted piperidines is a significant area of research in organic chemistry. While specific diastereoselective and enantioselective methods for this compound are not extensively documented, analogous transformations provide insight into potential synthetic strategies.

One notable approach involves the asymmetric synthesis of 3-spiropiperidines, which can be achieved with high enantioselectivity (up to 96:4 er) through a 'Clip-Cycle' methodology. This process includes an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid. Such strategies highlight the potential for controlling stereochemistry at the C3 position of the piperidine ring.

Furthermore, the enantioselective synthesis of piperidine alkaloids often involves the stereoselective introduction of substituents. For instance, the synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids utilizes a stereoselective spirocyclization from a tryptophanol-derived oxazolopiperidone lactam. This is followed by the stereoselective introduction of an E-ethylidene substituent, which is achieved through acetylation at the α-position of the lactam carbonyl, followed by hydride reduction and elimination. These examples demonstrate that complex stereochemical arrangements on a piperidine core can be achieved through carefully designed synthetic sequences.

Michael Addition with Nitroalkenes

The Michael addition of a nitrogen nucleophile to a nitroalkene represents a direct and efficient method for the construction of the β-nitroamine functionality present in 3-nitropiperidine derivatives. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such conjugate addition reactions.

Chiral squaramide catalysts have been shown to be effective in promoting the enantioselective Michael addition of various nucleophiles to nitroalkenes. For example, the addition of diphenyl phosphite to a broad range of nitroalkenes proceeds with high enantioselectivity when catalyzed by a squaramide derived from piperidine. This suggests that a similar catalytic system could be employed for the asymmetric addition of an appropriate nitrogen-containing precursor to an ethyl-substituted nitroalkene, thereby establishing the stereochemistry at both the C3 and C4 positions of the piperidine ring in a single step.

The general utility of organocatalyzed asymmetric conjugate additions of nitroalkanes to α,β-unsaturated systems further supports the feasibility of this approach. Catalysts such as novel imidazoline catalysts derived from phenylalanine have been successfully used for the enantioselective 1,4-addition of nitroalkanes to enones, yielding products with up to 86% ee. Adapting such methodologies to an intramolecular aza-Michael addition of a precursor containing a nitroalkene and an amine moiety could provide a viable route to chiral 4-substituted 3-nitropiperidines.

Introduction of Ethyl Substituents

Alkylation Strategies on Piperidine Ring Systems

The introduction of an ethyl group at the 4-position of a piperidine ring can be accomplished through various alkylation strategies. One common approach involves the alkylation of a pre-formed piperidine derivative. For instance, N-substituted 4-piperidones can serve as versatile starting materials. These can be subjected to reactions with organometallic reagents, such as ethylmagnesium bromide or ethyllithium, to introduce the ethyl group at the 4-position. Subsequent functional group manipulations can then be performed to arrive at the desired product.

Alternatively, the alkylation of enamines derived from 4-piperidones can be employed. For example, an enamine formed from a 4-piperidone can react with an ethyl halide to introduce the ethyl group at the 4-position. This method offers a regioselective way to functionalize the piperidine ring.

A patent describes the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds through a one-step cyclization reaction. This involves the reaction of a compound with active methylene and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride google.com. This general strategy could potentially be adapted for the synthesis of 4-ethylpiperidine (B1265683) derivatives.

Functional Group Transformations to Yield Ethyl Moieties

An ethyl substituent can also be introduced through the transformation of other functional groups on the piperidine ring. For example, a 4-carboxypiperidine derivative could be converted to a 4-ethylpiperidine. This could be achieved by reduction of the carboxylic acid to a primary alcohol, followed by conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate), and subsequent displacement with a suitable organometallic reagent, such as a cuprate, to introduce the ethyl group.

Another strategy involves the Wittig reaction on a 4-piperidone. Treatment of a 4-piperidone with an ethylidene phosphorane would yield a 4-ethylidenepiperidine. Subsequent hydrogenation of the exocyclic double bond would then provide the desired 4-ethylpiperidine.

Reductive Methodologies in Nitropiperidine Synthesis

Hydrogenation/Reduction of Substituted Pyridines

The catalytic hydrogenation of substituted pyridines is a well-established and efficient method for the synthesis of the corresponding piperidines. This approach offers a direct route to the piperidine core and can often be performed with high stereoselectivity. A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for this transformation.

For the synthesis of this compound, a potential precursor would be 4-ethyl-3-nitropyridine. The reduction of such a substrate would need to be carefully controlled to selectively hydrogenate the pyridine (B92270) ring without reducing the nitro group. The use of specific catalysts and reaction conditions can achieve this chemoselectivity. For instance, rhodium complexes have been shown to be effective for the hydrogenation of pyridine derivatives under mild conditions nih.gov.

The reduction of pyridine N-oxides to piperidines using ammonium formate and palladium on carbon is another mild and efficient method organic-chemistry.org. This could be a viable alternative if the corresponding 4-ethyl-3-nitropyridine N-oxide is accessible. Furthermore, transfer hydrogenation protocols using reagents like formic acid/triethylamine (B128534) or ammonia borane have been developed for the reduction of pyridines to piperidines organic-chemistry.orgliv.ac.uk. These methods often offer good cis-selectivity in the resulting piperidine products organic-chemistry.org.

Reductive Cyclization of Precursors

Reductive cyclization serves as a powerful strategy for the synthesis of nitrogen-containing heterocycles, including substituted piperidines. This methodology typically involves the reduction of a functional group, such as a nitro group, within a precursor molecule, which then facilitates an intramolecular cyclization to form the piperidine ring. For the specific synthesis of this compound, a plausible precursor would be a linear amino-nitroalkane or a related substrate.

The general approach involves the selective reduction of a nitro group to an amine, which can then undergo intramolecular cyclization. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reducing agents. nih.gov The choice of reducing agent and reaction conditions is crucial to control the chemoselectivity and diastereoselectivity of the cyclization.

One potential synthetic route could start from a Michael addition of a nitroalkane to an appropriate α,β-unsaturated aldehyde or ketone, followed by reduction of the nitro group and the carbonyl group, and subsequent cyclization. A diastereoselective reductive cyclization of amino acetals, formed from a nitro-Mannich reaction, has been demonstrated for the synthesis of substituted piperidines. nih.gov This approach allows for the control of stereochemistry which is retained during the reductive cyclization step. nih.gov

Another strategy involves the reductive cyclization of o-nitrochalcones, which has been shown to be a viable method for synthesizing quinolones, another class of N-heterocycles. nih.gov Although not directly applied to this compound, the principle of reducing a nitro group to initiate cyclization is a key aspect of this methodology. The use of a CO surrogate in palladium-catalyzed reductive cyclization of o-nitrochalcones highlights the ongoing efforts to develop milder and more accessible reaction conditions. nih.gov

Furthermore, a one-pot sequential nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade has been developed for the diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidonyl-spirooxindoles. chemrxiv.org This demonstrates the potential for tandem reactions where the nitro-Michael adduct is transformed in situ via reductive cyclization. chemrxiv.org

Green Chemistry Principles in Nitropiperidine Synthesis

The synthesis of nitropiperidines, like all chemical manufacturing, is increasingly being evaluated through the lens of green chemistry. This approach encourages the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net The application of green chemistry principles to the synthesis of N-substituted piperidones and piperidines has been shown to offer significant advantages over classical methods. researchgate.net

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy are inherently less wasteful. In the context of nitropiperidine synthesis, prioritizing reaction types that maximize atom economy is a key green strategy.

Addition and cycloaddition reactions are typically high in atom economy as they involve the combination of reactants with no loss of atoms. For instance, a Diels-Alder reaction to form a tetrahydropyridine (B1245486) precursor, which is then reduced to a piperidine, can be a highly atom-economical route. nih.gov Cascade reactions, which combine multiple transformations into a single step, also tend to have a higher atom economy by reducing the number of reagents and purification steps. acs.org

Below is a table comparing the theoretical atom economy of different reaction types that could be employed in the synthesis of piperidine derivatives.

Reaction TypeGeneral TransformationTheoretical Atom Economy
Addition Reaction A + B → C100%
Substitution Reaction A-B + C → A-C + B< 100%
Elimination Reaction A-B → A + B< 100%
Rearrangement Reaction A → B100%

Solvent Selection and Alternative Media (e.g., water, supercritical fluids, ionic liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of safer solvents or, ideally, the elimination of solvents altogether.

For piperidine synthesis, researchers are exploring the use of alternative media. Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. The hydrogenation of pyridine derivatives to piperidines has been successfully carried out in water as a solvent. nih.gov The use of aqueous media in cyclocondensation reactions under microwave irradiation also represents a greener approach to synthesizing N-heterocycles. organic-chemistry.org

Other alternative media include:

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be used for extractions and as a reaction medium.

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution.

The following table summarizes some green solvent alternatives and their potential applications in nitropiperidine synthesis.

Solvent TypeExamplesPotential Application in Piperidine SynthesisKey Advantages
Water H₂OHydrogenation, CyclocondensationNon-toxic, non-flammable, abundant, inexpensive
Supercritical Fluids Supercritical CO₂Extraction, Reaction MediumNon-toxic, non-flammable, easily removable
Ionic Liquids Imidazolium-based saltsCatalysis, Reaction MediumLow volatility, recyclable, tunable properties
"Green" Organic Solvents Ethanol, 2-MethyltetrahydrofuranGeneral reaction solventRenewable, biodegradable, lower toxicity

Catalytic Approaches vs. Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric reagents from a green chemistry perspective because they are used in small amounts and can facilitate reactions multiple times, thereby reducing waste. scispace.com The development of catalytic methods for the synthesis of substituted piperidines is an active area of research. nih.govsnnu.edu.cn

Catalytic hydrogenation is a widely used method for the synthesis of piperidines from pyridines. nih.gov The use of heterogeneous catalysts, such as palladium on carbon or rhodium on carbon, allows for easy separation and recycling of the catalyst. organic-chemistry.org Homogeneous catalysts, such as cobalt-porphyrin complexes, have also been developed for the radical cyclization to form piperidines. scispace.comnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. Chemo-enzymatic methods have been developed for the synthesis of stereoenriched piperidines, highlighting the potential of combining chemical synthesis with biocatalysis. nih.gov

Energy Efficiency in Reaction Design

Designing energy-efficient reactions is another key principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure, which reduces the energy consumption associated with heating, cooling, and high-pressure equipment.

The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. For example, some catalytic hydrogenations of pyridines can be performed at moderate temperatures and pressures. organic-chemistry.org Microwave-assisted synthesis is another technique that can improve energy efficiency by rapidly heating the reaction mixture, often leading to shorter reaction times and higher yields. organic-chemistry.org The use of flow microreactors in electroreductive cyclization for the synthesis of piperidine derivatives can also lead to more efficient and scalable processes. beilstein-journals.org

Stereochemical Considerations in Nitropiperidine Synthesis

Diastereoselective Control in Ring Formation

Diastereoselective synthesis aims to control the relative stereochemistry of two or more stereocenters within a molecule. In the context of nitropiperidine synthesis, this often involves influencing the facial selectivity of bond-forming reactions that create the chiral centers on the piperidine (B6355638) ring. This control can be exerted by the inherent stereochemistry of the starting materials (substrate-controlled) or by the use of chiral reagents or catalysts (reagent-controlled).

In substrate-controlled diastereoselective synthesis, the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. This approach is particularly effective when the substrate adopts a preferred conformation that shields one face of the reactive center, leading to the preferential formation of one diastereomer. For instance, the cyclization of an acyclic precursor with pre-existing stereocenters can proceed with high diastereoselectivity due to steric hindrance or electronic effects imposed by these centers.

An example of substrate control is seen in the diastereoselective epoxidation of tetrahydropyridines, which can serve as precursors to highly substituted piperidines. nih.govresearchgate.net The stereochemistry of the substituents on the tetrahydropyridine (B1245486) ring can direct the approach of the epoxidizing agent to one face of the double bond, resulting in the formation of a single diastereomer of the corresponding epoxide. nih.gov Subsequent regioselective ring-opening of this epoxide can then lead to piperidines with well-defined relative stereochemistry. nih.govresearchgate.net While not directly involving a nitro group, this principle of substrate-controlled diastereoselectivity is applicable to the synthesis of complex piperidine structures.

Reagent-controlled diastereoselectivity relies on the use of chiral reagents, catalysts, or auxiliaries to influence the stereochemical outcome of a reaction, regardless of the substrate's inherent chirality. This approach is highly versatile as it allows for the synthesis of different diastereomers from the same starting material by simply changing the chiral reagent.

In the synthesis of substituted piperidines, various methods have been developed to achieve reagent-controlled diastereoselectivity. For example, the reduction of imines or iminium ions is a key step in many piperidine syntheses, and the choice of reducing agent can significantly impact the stereochemical outcome. nih.gov The use of bulky reducing agents can lead to the preferential formation of the cis or trans diastereomer depending on the steric environment around the imine. nih.gov Specifically, the C-2/C-6-cis stereochemistry in certain piperidines has been established using triacetoxyborohydride (B8407120) for iminium ion reduction, while the trans relationship can be set using triethylsilane/TFA for acyliminium ion reduction or a Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for constructing the β-nitroamine framework, a key intermediate in the synthesis of nitropiperidines. researchgate.netnih.govwikipedia.org The diastereoselectivity of this reaction can be controlled by kinetic or thermodynamic conditions. nih.gov Kinetic protonation of the intermediate nitronate can lead to one diastereomer, while allowing the nitro group to equilibrate under thermodynamic control can favor the formation of the more stable diastereomer. nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is of paramount importance in medicinal chemistry, where different enantiomers of a chiral drug can have vastly different pharmacological activities. For the synthesis of enantiomerically enriched nitropiperidines, several strategies have been developed, including the use of chiral catalysts, asymmetric induction in key bond-forming reactions, and the exploitation of chiral starting materials from the "chiral pool".

The development of chiral catalysts and ligands has revolutionized asymmetric synthesis. In the context of nitropiperidine synthesis, chiral catalysts can be employed in various reactions to induce enantioselectivity. For instance, chiral thiourea (B124793) derivatives have been successfully used as organocatalysts in the nitro-Mannich reaction to produce syn-β-nitroamines with high diastereo- and enantioselectivity. nih.gov These catalysts often function through a dual activation mechanism, where the thiourea moiety activates the imine through hydrogen bonding, while a basic site on the catalyst deprotonates the nitroalkane.

Mannich-type additions to nitrones using chiral thioureas can generate a broad array of 2-substituted piperidines in the form of β-N-hydroxy-aminoketones with high enantioselectivity (up to 98%). nih.gov Furthermore, chiral metal complexes, such as those involving copper(II)-BOX systems, have also been shown to catalyze the asymmetric nitro-Mannich reaction, affording β-nitro-α-amino esters in good yields and with excellent enantiocontrol. wikipedia.org The design of the chiral ligand is critical for achieving high levels of asymmetric induction, as it creates a chiral environment around the metal center that differentiates between the two prochiral faces of the reactants.

Table 1: Examples of Chiral Catalysts in Asymmetric Piperidine Synthesis

Reaction TypeCatalyst/LigandProduct TypeEnantioselectivity (ee)
Nitro-MannichChiral Thioureasyn-β-nitroaminesGood to High
Mannich-type addition to nitronesChiral Thioureaβ-N-hydroxy-aminoketonesUp to 98%
Nitro-MannichCu(II)-BOX complexβ-nitro-α-amino estersUp to 99%
HydrogenationRhodium(I) with P-chiral bisphosphorus ligandChiral piperidinesHigh
Aza-Heck CyclizationPalladium with chiral P-O ligandChiral piperidinesHigh

This table provides a summary of different catalytic systems and their effectiveness in achieving enantioselectivity in key reactions for piperidine synthesis.

The nitro-Mannich reaction is a cornerstone in the synthesis of nitropiperidines, as it directly forms a carbon-carbon bond and creates up to two new stereocenters. nih.gov Achieving high levels of asymmetric induction in this reaction is therefore a key goal. Organocatalysis has emerged as a powerful strategy in this regard. nih.govacs.org Chiral bifunctional organocatalysts, such as those combining a Brønsted acid and a Lewis base moiety, can effectively control the stereochemical outcome of the nitro-Mannich reaction. acs.org

The reaction between a nitroalkane and an N-protected imine in the presence of a chiral organocatalyst can proceed with high diastereo- and enantioselectivity. nih.gov The catalyst orchestrates the approach of the nucleophilic nitroalkane to the electrophilic imine in a stereodefined manner, leading to the formation of a specific stereoisomer of the β-nitroamine product. nih.gov This intermediate can then be further elaborated to the desired nitropiperidine. The versatility of the nitro-Mannich reaction allows for the synthesis of a wide range of structurally diverse products, including complex alkaloids and iminosugars. nih.gov

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a classic and efficient strategy for asymmetric synthesis. researchgate.netnih.govmdpi.com This approach leverages the inherent chirality of natural products such as amino acids, sugars, and terpenes to introduce stereocenters into the target molecule. researchgate.netnih.gov

For the synthesis of chiral nitropiperidines, a starting material from the chiral pool can be elaborated through a sequence of stereocontrolled reactions. For example, L-glutamic acid can be converted into a dialdehyde (B1249045) intermediate while retaining the stereochemistry at the C-2 and C-4 positions. google.com This chiral dialdehyde can then undergo cyclization reactions to form enantiomerically pure piperidine derivatives. google.com Similarly, chitin-derived synthons have been used for the asymmetric synthesis of marine alkaloids containing the piperidine core. rsc.org

This strategy is particularly advantageous as it often avoids the need for a separate resolution step and can provide a reliable source of enantiomerically pure material. The structural similarity between the chiral starting material and the target molecule can significantly shorten the synthetic route. mdpi.com

Configurational Stability and Conformational Analysis

The piperidine ring, a ubiquitous scaffold in many natural products and synthetic compounds, typically adopts a chair conformation to minimize steric and torsional strain. In substituted piperidines such as 4-Ethyl-3-nitropiperidine, the stability of the molecule is largely dictated by the orientation of its substituents on this chair-like structure. The ethyl group at the C4 position and the nitro group at the C3 position can exist in either an axial or equatorial position, leading to different stereoisomers.

The relative stability of these conformers is influenced by a variety of steric and electronic interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. For this compound, the ethyl group at C4 would strongly favor an equatorial orientation.

The nitro group at C3, being a polar substituent, introduces more complex considerations. While it also experiences steric hindrance in the axial position, electronic effects such as hyperconjugation and dipole-dipole interactions can influence its preference. researchgate.net Computational studies and NMR spectroscopy are powerful tools for elucidating the preferred conformations of such molecules. researchgate.netacs.org For instance, the coupling constants between adjacent protons in the piperidine ring, as determined by 1H NMR, can provide quantitative information about the dihedral angles and thus the ring conformation. nih.gov

The conformational free energies of various 4-substituted piperidines have been determined, showing that for many non-polar substituents, the energetic preferences are similar to those in analogous cyclohexanes. nih.gov However, for polar substituents, electrostatic interactions can significantly stabilize the axial conformer, especially upon protonation of the nitrogen atom. nih.gov In the case of this compound, a dynamic equilibrium will exist between the conformers, with the diequatorial conformer generally expected to be the most stable due to minimized steric strain.

Table 1: Plausible Conformational Equilibria for this compound

Conformer C3-Nitro Group Orientation C4-Ethyl Group Orientation Expected Relative Stability
A Equatorial Equatorial Most Stable
B Axial Equatorial Less Stable
C Equatorial Axial Significantly Less Stable

Note: This table represents a qualitative prediction based on general principles of conformational analysis. The actual energy differences would require specific experimental or computational data.

Memory of Chirality (MOC) in Nitropiperidine Transformations

The concept of "memory of chirality" (MOC) is a fascinating stereochemical phenomenon where the chirality of a starting material is retained in the product, even when the reaction proceeds through a transient, achiral intermediate. scripps.edu This effect has been observed in various chemical transformations, including those involving piperidine derivatives. nih.govresearchgate.net In the context of this compound, MOC could play a crucial role in stereoselective reactions where one of the chiral centers is temporarily destroyed and then regenerated.

For a memory of chirality effect to be operative, several conditions must be met. First, the starting material must be enantiomerically enriched. Second, the reaction must proceed through an intermediate that, while formally achiral, possesses a "chiral conformation" that is slow to racemize relative to the rate of product formation. scripps.edu This conformationally chiral intermediate effectively "remembers" the stereochemistry of the starting material.

In transformations involving this compound, if a reaction were to generate a planar intermediate at C3 (for example, through deprotonation to form a nitronate), the chirality at this center would be lost. However, the chiral center at C4, bearing the ethyl group, could influence the conformation of this intermediate. The subsequent reaction of this intermediate (e.g., protonation or reaction with an electrophile) could then proceed in a stereoselective manner, regenerating the C3 stereocenter with a specific configuration relative to the C4 stereocenter.

Table 2: Factors Influencing Memory of Chirality

Factor Influence on MOC
Substituent Bulk Larger groups can enhance the energy barrier to rotation in the intermediate, slowing racemization.
Solvent The polarity and viscosity of the solvent can affect the stability and dynamics of the intermediate.
Temperature Lower temperatures generally favor MOC by reducing the rate of racemization of the intermediate.

| Nature of the Intermediate | The geometry and electronic structure of the intermediate are critical for maintaining a chiral conformation. |

The efficiency of chirality transfer in such reactions is often quantified by the enantiomeric excess (ee) of the product. High ee values would indicate a strong memory of chirality effect. While specific examples of MOC in reactions of this compound are not readily found in the literature, the principles established for other chiral piperidines suggest that this would be a viable strategy for controlling stereochemistry in its derivatives. nih.govnih.gov

Mechanistic Investigations of Nitropiperidine Formation and Reactions

Reaction Pathway Elucidation for Piperidine (B6355638) Synthesis

The synthesis of the 4-ethylpiperidine (B1265683) core is a prerequisite for the formation of 4-Ethyl-3-nitropiperidine. Common synthetic routes to substituted piperidines include the hydrogenation of corresponding pyridine (B92270) derivatives and various cyclization strategies. organic-chemistry.orgresearchgate.net One of the most prevalent methods involves the catalytic hydrogenation of a substituted pyridine. nih.govnih.gov For instance, 4-ethylpyridine (B106801) can be reduced to 4-ethylpiperidine using catalysts like platinum oxide (PtO2), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under a hydrogen atmosphere. organic-chemistry.orgwhiterose.ac.uk

Other significant pathways involve intramolecular cyclization reactions. These methods build the piperidine ring from an acyclic precursor that already contains the necessary atoms. Key strategies include:

Intramolecular aza-Michael reactions: Cyclization of N-tethered alkenes. nih.gov

Reductive amination: Condensation of an amine with a diketone or a related species, followed by reduction.

Radical cyclization: Formation of the ring through radical-mediated processes. nih.gov

The choice of pathway often depends on the desired substitution pattern and stereochemistry of the final product.

Computational and experimental studies have provided insight into the transition states of various piperidine synthesis reactions. acs.orgrsc.org

Pyridine Hydrogenation: The mechanism for the catalytic hydrogenation of pyridines can be complex. For iridium-catalyzed reactions, it has been suggested that the reaction proceeds through an outer-sphere dissociative mechanism, where the stereochemistry of the product is determined by the stereoselective protonation of an enamine intermediate. nih.gov

Cyclization Reactions: In intramolecular cyclizations, the transition state often adopts a chair-like conformation to minimize steric strain, which influences the stereochemical outcome of the reaction. For example, in the intramolecular aza-Michael reaction, the stereoselectivity is controlled by the transition state leading to the 6-endo-trig cyclization. nih.gov Density Functional Theory (DFT) calculations are frequently used to model these transition states, helping to predict the most favorable reaction pathway and the resulting diastereoselectivity of the substituted piperidine. acs.org

The following table summarizes key features of transition states in representative piperidine synthesis methods.

Synthesis MethodKey Transition State FeatureInfluences
Catalytic HydrogenationAdsorption of the pyridine ring onto the catalyst surface.Regioselectivity and stereoselectivity of hydrogen addition.
Intramolecular CyclizationChair-like geometry to minimize A-strain and 1,3-diaxial interactions.Diastereoselectivity (cis/trans isomer formation).
Reductive AminationFormation of an iminium ion intermediate prior to hydride attack.Rate of cyclization and overall yield.

The identification of reaction intermediates is crucial for elucidating the stepwise mechanism of piperidine synthesis.

From Pyridines: During the reduction of pyridinium (B92312) salts, dihydropyridine (B1217469) and tetrahydropyridine (B1245486) species are key intermediates. These partially saturated rings are more reactive to further reduction than the starting aromatic pyridine. nih.gov

In Cyclization Reactions: Iminium ions are common intermediates, particularly in reactions involving the condensation of an amine and a carbonyl compound (reductive amination) or in acid-catalyzed cyclizations. nih.gov These electrophilic intermediates are then attacked by an intramolecular nucleophile to close the ring. For example, in the metabolism of certain piperidine-containing drugs, an iminium ion is formed via oxidation, which can then be trapped. nih.gov Enamines are another class of important intermediates, especially in organocatalyzed cyclization pathways. nih.gov

Mechanistic Aspects of Nitro Group Introduction

Introducing a nitro group onto the pre-formed 4-ethylpiperidine ring can be achieved through several mechanistic routes. The position of the nitro group (at C-3) relative to the ethyl group (at C-4) suggests that methods allowing for regioselective C-H functionalization or ring-constructing methods that place the substituents are required.

While electrophilic aromatic substitution is a classic method for nitration, the nitration of a saturated aliphatic ring like piperidine requires different reagents and proceeds through a different mechanism. unacademy.commasterorganicchemistry.com Direct nitration on a C-H bond of an unactivated alkane is challenging. However, nitration of amines can occur at the nitrogen atom, and subsequent rearrangement or specific reaction conditions might lead to C-nitration.

A more relevant mechanism involves the generation of a potent electrophilic nitrating agent that can react with a suitable piperidine precursor. The most common electrophile in nitration is the nitronium ion (NO₂⁺). nih.govyoutube.com It is typically generated by reacting nitric acid (HNO₃) with a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

Mechanism of Nitronium Ion Formation:

Protonation of nitric acid by sulfuric acid.

Loss of a water molecule to form the linear, highly electrophilic nitronium ion (NO₂⁺).

For a saturated ring like piperidine, direct attack by NO₂⁺ on a C-H bond is not a standard pathway. Alternative methods, such as those used for preparing 4-nitro-piperidine derivatives, may involve the oxidation of an oxime or a hydroxylamine (B1172632) at the target carbon. For instance, a 4-oximido-piperidine can be reduced to a hydroxylamine, which is then oxidized using ozone to yield the nitro compound. google.com

The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful C-C bond-forming reaction that provides a direct route to β-nitroamines, the core structure of this compound. nih.govwikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org

The general mechanism proceeds via the following steps: nih.govcore.ac.uk

Nitronate Anion Formation: A base removes the acidic α-proton from a nitroalkane (e.g., nitropropane) to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.

Nucleophilic Addition: The nitronate anion attacks the electrophilic carbon of an imine. The imine can be pre-formed or generated in situ from an aldehyde and an amine.

Protonation: The resulting intermediate is protonated to give the final β-nitroamine product.

To synthesize this compound via this pathway, a strategy could involve an intramolecular Nitro-Mannich reaction or the reaction of fragments that are later cyclized. The stereoselectivity of the reaction can be controlled through the use of chiral catalysts, leading to specific diastereomers of the substituted nitropiperidine. nih.gov

Table of Mechanistic Steps in the Nitro-Mannich Reaction

Step Description Key Species
1 Deprotonation of a nitroalkane Nitroalkane, Base, Nitronate anion
2 Nucleophilic attack on an imine Nitronate anion, Imine

Mechanisms of Nitro-Piperidine Transformations

The nitro group in this compound is a versatile functional group that can be transformed into other useful moieties, significantly expanding its synthetic utility. wikipedia.org

The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved through various mechanisms depending on the reducing agent:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas (H₂). The mechanism involves the sequential addition of hydrogen across the N-O bonds on the catalyst surface, proceeding through nitroso and hydroxylamine intermediates before yielding the amine. orientjchem.org

Chemical Reduction: Using reagents like tin (Sn) or iron (Fe) in acidic media, or complex metal hydrides.

Other transformations include:

Nef Reaction: Conversion of a primary or secondary nitroalkane into a ketone or aldehyde under basic conditions followed by acidification. This allows the nitro group to serve as a masked carbonyl group.

Denitration: Removal of the nitro group and its replacement with a hydrogen atom, often via a radical mechanism using reagents like tributyltin hydride.

Elimination: If there is a suitable leaving group or acidic proton, the nitro group can facilitate elimination reactions to form alkenes. core.ac.uk

These transformations allow the nitropiperidine scaffold to serve as a key intermediate in the synthesis of more complex molecules, such as diamines or amino alcohols, which are valuable in medicinal chemistry. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions involving Nitropiperidines

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry for the functionalization of aromatic systems. nih.gov This reaction typically involves an aromatic ring that has been rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group. chemistrysteps.com The mechanism proceeds through an addition-elimination pathway. chemistrysteps.com In the first step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The aromaticity of the ring is temporarily broken in this intermediate. chemistrysteps.com In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring and yields the final substitution product. chemistrysteps.comyoutube.com

For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.comyoutube.com Piperidine and its derivatives are commonly used as nucleophiles in these transformations. rsc.orgnih.gov The reaction of piperidine with substrates like 2,4-dinitrochlorobenzene proceeds via this mechanism, where the piperidine nitrogen acts as the nucleophile. wikipedia.org

In the context of this compound, the piperidine nitrogen atom retains its nucleophilic character and can participate in SNAr reactions, attacking activated aromatic rings. The substituents on the piperidine ring, namely the ethyl and nitro groups, can influence its nucleophilicity. The ethyl group is weakly electron-donating, which may slightly enhance nucleophilicity, while the nitro group is strongly electron-withdrawing, which would decrease the nucleophilicity of the nitrogen atom compared to unsubstituted piperidine. This modulation of reactivity is a key consideration in designing synthetic routes involving substituted piperidines. The general leaving group order in SNAr reactions is F > NO2 > Cl ≈ Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.comnih.gov

Key FeatureDescription
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Mechanism Addition-Elimination
Key Intermediate Meisenheimer Complex wikipedia.org
Role of Nitropiperidine Acts as the nucleophile
Substrate Requirement Aromatic ring with a good leaving group and strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. chemistrysteps.com
Effect of Substituents The ethyl group (electron-donating) may slightly increase nucleophilicity, while the nitro group (electron-withdrawing) decreases the nucleophilicity of the piperidine nitrogen.

Radical-Mediated Reactions and Nitrogen-Centered Radicals

Nitrogen-centered radicals are highly reactive intermediates that have found significant application in organic synthesis for forming new C-N bonds or other bonds through hydrogen atom transfer processes. nih.gov These radicals can be generated from various precursors through methods such as the homolytic cleavage of N-X bonds, often induced by UV light, or through single-electron transfer (SET) under reductive conditions. acs.org

For a molecule like this compound, a nitrogen-centered radical could be generated by the homolysis of the N-H bond. This process typically requires an initiator, such as peroxides or AIBN, or can be achieved through photoredox catalysis. nih.govnih.gov Once formed, the aminyl radical is a neutral, reactive species. scripps.edu The stability of nitrogen-centered radicals can be influenced by various factors, including resonance delocalization and the electronic effects of adjacent substituents. rsc.org

The reactivity of a this compound-derived nitrogen-centered radical would be diverse. A key reaction pathway for such radicals is addition to unsaturated systems like alkenes and arenes. scripps.edu This pathway is often favored over hydrogen abstraction for aminyl radicals. acs.org Another significant process is intramolecular cyclization, where the radical center reacts with another part of the molecule, a powerful strategy for constructing cyclic systems. nih.gov Copper-catalyzed reactions have also emerged as a mild method for generating and reacting nitrogen-centered radicals from amine derivatives. nih.gov

Radical Generation MethodDescription
Homolytic Cleavage Cleavage of the N-H bond in this compound, often initiated by heat or light with a radical initiator (e.g., AIBN). acs.org
Photoredox Catalysis Utilizes visible light and a photocatalyst to generate the radical under mild conditions. nih.gov
Copper Catalysis Involves single-electron transfer from a copper(I) species to an N-X precursor or oxidation of the amine by a copper(II) salt. nih.gov

H-Abstraction Processes in Piperidine Reactivity

Hydrogen abstraction is a fundamental process in radical chemistry, involving the removal of a hydrogen atom from a substrate by a radical species. nih.gov In the context of piperidine derivatives, C-H bonds, particularly those alpha to the nitrogen atom, are susceptible to abstraction. This reactivity can be harnessed for the functionalization of the piperidine ring. chemrxiv.org

In this compound, there are several distinct C-H bonds that could undergo abstraction:

C2 and C6 (α-amino positions): These positions are activated by the adjacent nitrogen atom, making them common sites for radical formation.

C3, C4, and C5: The reactivity of these positions is influenced by the substituents. The C-H bond at C3 is adjacent to the electron-withdrawing nitro group, which may affect its bond dissociation energy.

Ethyl Group: The C-H bonds on the ethyl substituent at C4 provide additional sites for potential H-abstraction.

The process is typically initiated by a highly reactive radical, which abstracts a hydrogen atom to form a more stable carbon-centered radical on the piperidine ring. globethesis.com This newly formed radical can then engage in a variety of subsequent reactions, such as addition to alkenes or oxidation to a cation. The regioselectivity of the H-abstraction is determined by the relative stability of the resulting carbon-centered radical. Photoredox catalysis has been shown to be an effective method for initiating C-H functionalization at the α-amino position of substituted piperidines. chemrxiv.org

Position on this compoundInfluencing Factors on H-Abstraction
C2-H / C6-H Activated by the adjacent nitrogen atom; common site for radical formation.
C3-H Adjacent to the electron-withdrawing nitro group, potentially altering bond strength.
C4-H Adjacent to the ethyl group.
Ethyl Group C-H Standard aliphatic C-H bonds available for abstraction.

Reductive Transformations of the Nitro Group

The reduction of a nitro group to an amine is one of the most important transformations in organic synthesis, providing a route to primary amines. masterorganicchemistry.com This transformation can be applied to both aliphatic and aromatic nitro compounds, including this compound, to yield the corresponding 4-ethyl-3-aminopiperidine. commonorganicchemistry.comwikipedia.org

A variety of reagents and conditions can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used and often preferred method. commonorganicchemistry.com Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel are highly effective. masterorganicchemistry.comcommonorganicchemistry.com While Pd/C is very efficient, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a useful alternative when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, zinc (Zn) in acetic acid, or tin(II) chloride (SnCl2) in hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com These methods are generally mild and tolerate a range of other functional groups. commonorganicchemistry.com

Other Reagents: Lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, but it is a very strong reducing agent that will react with many other functional groups. commonorganicchemistry.comwikipedia.org Sodium hydrosulfite can also be used, particularly for aromatic nitro compounds. wikipedia.org

The successful reduction of the nitro group in this compound would provide a valuable synthetic intermediate, 4-ethyl-3-aminopiperidine, which contains a versatile primary amine group ready for further functionalization.

Reagent/SystemGeneral ConditionsNotes
H₂ / Pd/C Catalytic hydrogenation commonorganicchemistry.comHighly efficient but may reduce other sensitive functional groups. commonorganicchemistry.com
H₂ / Raney Nickel Catalytic hydrogenation commonorganicchemistry.comEffective and often used to avoid dehalogenation. commonorganicchemistry.com
Fe / Acid (e.g., AcOH) Acidic masterorganicchemistry.comMild method that tolerates many other reducible groups. commonorganicchemistry.com
Zn / Acid (e.g., AcOH) Acidic commonorganicchemistry.comSimilar to Fe/Acid, provides a mild reduction. commonorganicchemistry.com
SnCl₂ AcidicA mild reducing agent compatible with many functional groups. commonorganicchemistry.comreddit.com
LiAlH₄ Anhydrous solvent (e.g., THF)Reduces aliphatic nitro groups but is a very powerful, non-selective reducing agent. commonorganicchemistry.com

Reactivity and Transformations of Nitropiperidine Scaffolds

Functional Group Interconversions of the Nitro Moiety

The nitro group is one of the most versatile functional groups in organic synthesis, capable of being transformed into various other moieties. researchgate.net This flexibility is crucial for its role as a synthetic intermediate. For aliphatic nitro compounds like 4-Ethyl-3-nitropiperidine, key transformations include reduction to amines, conversion to carbonyls via the Nef reaction, and complete removal through reductive denitration.

The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. lkouniv.ac.in This conversion is valuable for introducing a basic, nucleophilic amino group, thereby creating precursors for amides, sulfonamides, and other nitrogen-containing structures. For aliphatic nitro compounds, this transformation can be achieved using several reliable methods. wikipedia.org

Catalytic hydrogenation is a common and efficient method, typically employing hydrogen gas (H₂) in the presence of a metal catalyst. lkouniv.ac.incommonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), and Raney Nickel are effective for the reduction of both aliphatic and aromatic nitro groups. wikipedia.orgcommonorganicchemistry.comlibretexts.org Another classic approach involves the use of dissolving metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). lkouniv.ac.inscienceinfo.com These reactions proceed through a series of intermediates, ultimately yielding the corresponding primary amine. nih.gov

Table 1: Common Reagents for the Reduction of Aliphatic Nitro Groups to Primary Amines.
Reagent/SystemTypical ConditionsNotes
H₂/Pd-CMethanol or Ethanol solvent, room temperature, 1-50 atm H₂Highly efficient but may also reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.commasterorganicchemistry.com
H₂/Raney NiEthanol solvent, room temperature to 50 °C, moderate pressureA powerful catalyst, often used when other methods fail. wikipedia.orgscienceinfo.com
Sn/HCl or Fe/HClHeating in aqueous HClClassic method, requires stoichiometric amounts of metal and acid. lkouniv.ac.inscienceinfo.com
LiAlH₄Anhydrous ether or THF solventEffective for aliphatic nitro compounds but is a very strong, non-selective reducing agent. commonorganicchemistry.com

The Nef reaction is a distinctive process that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.org This reaction is particularly useful as it reverses the polarity of the carbon atom bearing the nitro group, transforming it from a nucleophilic center (at the nitronate stage) to an electrophilic carbonyl carbon. The classic procedure involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with a strong mineral acid. wikipedia.orgorganic-chemistry.org

For a secondary nitro compound like this compound, the Nef reaction would yield the corresponding ketone, 4-ethylpiperidine-3-one. The mechanism involves protonation of the nitronate to form a nitronic acid, which upon further protonation and attack by water, ultimately decomposes to the carbonyl compound and nitrous oxide. wikipedia.org

Over the years, numerous modifications to the original Nef reaction conditions have been developed to improve yields and substrate compatibility. mdma.ch These include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or Oxone®, and reductive methods. organic-chemistry.orgalfa-chemistry.com A notable reductive Nef reaction protocol, the McMurry reaction, uses titanium(III) chloride (TiCl₃) and is effective for sensitive substrates. ucl.ac.uk This method has been specifically applied to 3-nitropiperidine systems to generate the corresponding 3-ketone, demonstrating its utility in complex molecule synthesis. ucl.ac.uk

Table 2: Selected Methods for the Nef Reaction.
MethodReagentsDescription
Classic (Acidic)1. Base (e.g., NaOH, NaOEt) 2. Strong Acid (e.g., H₂SO₄)The original method involving acid hydrolysis of a pre-formed nitronate salt. wikipedia.orgorganic-chemistry.org
OxidativeKMnO₄, Ozone (O₃), or Oxone®Cleaves the nitronate double bond to form the carbonyl compound under oxidative conditions. wikipedia.org
Reductive (McMurry)TiCl₃, often buffered with NH₄OAcA mild, reductive method that converts the nitronate to a hydrolyzable imine. organic-chemistry.orgucl.ac.uk
BasicDBU in AcetonitrileAn unusual method that allows for the conversion under basic, homogeneous conditions. organic-chemistry.org

Reductive denitration is the process of completely removing the nitro group and replacing it with a hydrogen atom. researchgate.net This transformation is valuable when the nitro group has been used to facilitate a particular bond formation (e.g., as in a Michael addition or Henry reaction) and is no longer needed in the final molecule.

For aliphatic nitro compounds, particularly secondary and tertiary ones, the most common and effective method for denitration is a free-radical chain reaction. researchgate.net This reaction is typically carried out using tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. wikipedia.orgut.ac.ir The mechanism involves the generation of a tributyltin radical, which abstracts the nitro group from the substrate to form an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the denitrated product and propagate the radical chain. acs.org This method is highly chemoselective, leaving many other functional groups unaffected. researchgate.net

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the this compound scaffold is a key reactive site. Its lone pair of electrons allows it to act as both a nucleophile and a base, enabling a variety of functionalization reactions directly on the heterocyclic ring.

The nitrogen atom of the piperidine ring can readily undergo N-alkylation and N-acylation. N-alkylation involves the formation of a new carbon-nitrogen bond, typically by reacting the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃), is used to neutralize the acid generated during the reaction, allowing the piperidine to remain a free nucleophile. researchgate.net In the absence of an external base, the piperidine itself can act as the base, leading to the formation of a piperidinium (B107235) salt. researchgate.net

N-acylation proceeds similarly, using acylating agents like acyl chlorides or anhydrides to form N-acylpiperidines (amides). These reactions are often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. The introduction of an acyl group significantly reduces the basicity and nucleophilicity of the piperidine nitrogen due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. cambridgemedchemconsulting.com

For this compound, the nucleophilicity of the nitrogen atom is expected to be lower than that of unsubstituted piperidine. This is due to the electron-withdrawing inductive effect of the nitro group at the C-3 position, which pulls electron density away from the nitrogen atom. masterorganicchemistry.com However, N-alkylation and N-acylation remain feasible and important reactions for derivatization.

The basicity of the piperidine nitrogen is a defining chemical property, quantified by the pKa of its conjugate acid (the piperidinium ion). For piperidine itself, this pKa value is approximately 11.12, indicating it is a moderately strong base. The introduction of substituents on the ring can significantly alter this basicity.

Electron-donating groups, such as the ethyl group at the C-4 position, slightly increase basicity through a positive inductive effect. Conversely, electron-withdrawing groups have a profound base-weakening effect. masterorganicchemistry.comcambridgemedchemconsulting.com The nitro group is a very strong electron-withdrawing group due to its powerful inductive (-I) effect. In this compound, the nitro group at the C-3 position significantly reduces the electron density on the ring and, consequently, on the nitrogen atom. cambridgemedchemconsulting.com

Reactions at the Piperidine Ring Carbons

Functionalization of the carbon atoms of the piperidine ring is a key strategy for the synthesis of complex alkaloids and pharmaceutical agents. The presence of a nitro group, as in this compound, introduces unique electronic effects that direct the course of these reactions.

The functionalization of carbons α and β to the nitrogen atom in piperidine rings is a well-established field, though specific studies on 3-nitropiperidine systems are limited. Generally, α-functionalization proceeds through the formation of N-acyliminium ions, which are then trapped by nucleophiles. The generation of these intermediates often requires an oxidation step. For a substrate like this compound, the strong electron-withdrawing nitro group at the β-position (C-3) would likely disfavor the formation of an iminium ion at the N-C2 bond due to inductive destabilization. Conversely, the acidity of the proton at C-2 is increased, potentially allowing for deprotonation under suitable basic conditions to form an enamine or related nucleophilic species.

β-Functionalization is less common and often requires more complex strategies. The presence of the nitro group at C-3 in this compound, however, makes the proton at this position acidic. This allows for potential functionalization at the C-3 position via deprotonation followed by reaction with an electrophile. The proton at C-4 would also have altered reactivity, influenced by both the adjacent ethyl group and the nitro group.

PositionActivating GroupPotential IntermediatePotential Reaction TypeExpected Outcome
C-2 (α) 3-Nitro (deactivating for cation)Enamine (after N-protection and deprotonation)Nucleophilic addition to electrophilesC-2 alkylation, acylation, etc.
C-3 (β) 3-Nitro (activating for anion)Nitronate anionMichael addition, alkylationC-3 functionalization
C-6 (α) None directly activatingIminium ion (less favored)Nucleophilic additionC-6 functionalization (minor)

This table represents predicted reactivity based on the electronic properties of the substituents, in the absence of specific experimental data for this compound.

The oxidation of piperidine scaffolds can lead to a variety of products, including piperidinones, hydroxylated derivatives, or ring-opened products. The susceptibility of the piperidine ring to oxidation is highly dependent on the substituents present. The electron-withdrawing nitro group in this compound is expected to render the ring more resistant to oxidation compared to unsubstituted piperidine.

Photo-oxidation reactions, often involving singlet oxygen or photochemically generated radicals, can provide pathways for functionalization. researchgate.net Studies on the OH-initiated photo-oxidation of piperidine have shown that H-abstraction can occur at the N-H bond and at the α- and β-carbons. rsc.org For N-substituted piperidines, oxidation often occurs at the carbon atom α to the nitrogen. However, the strong inductive effect of the 3-nitro group would likely decrease the electron density at the α-carbons (C-2 and C-6), making them less susceptible to attack by electrophilic oxidizing agents.

In some cases, oxidation of substituted piperidines can lead to α,β-functionalized products. For instance, the oxidation of certain N-protected piperidines with hypervalent iodine reagents has been shown to yield α-hydroxy-β,β-dibromo functionalized products. nih.gov While this specific reaction has not been reported for nitropiperidines, it highlights the possibility of complex oxidative transformations. The presence of the ethyl group at C-4 could also be a site for oxidative functionalization, although this is generally less favored than positions adjacent to the heteroatom.

A summary of potential oxidative transformations is provided below.

Reagent/ConditionPosition of AttackPotential ProductRemarks
Strong Oxidants (e.g., KMnO₄, CrO₃) C-2, C-62-Piperidinone, 6-PiperidinoneThe electron-withdrawing nitro group likely increases the required reaction severity.
Photo-oxidation (e.g., ¹O₂, hv) C-2, C-6, N-HHydroxylated piperidines, iminesReactivity is expected to be lower than for simple alkylpiperidines.
Hypervalent Iodine Reagents α- and β-carbonsHalogenated or hydroxylated productsThe specific outcome would depend heavily on the reaction conditions and the influence of the nitro group. nih.gov

This table is speculative and based on the general reactivity of piperidines and the expected electronic influence of the nitro group.

Cycloaddition Chemistry Involving Nitropiperidines

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. nih.govresearchgate.net In the context of nitropiperidines, cycloaddition chemistry is not well-documented. The saturated piperidine ring of this compound is itself unlikely to participate directly as a component in common cycloaddition reactions like Diels-Alder or 1,3-dipolar cycloadditions, as it lacks the necessary π-systems. acs.org

However, it is conceivable that a nitropiperidine scaffold could be involved in cycloaddition reactions in several indirect ways:

Functional Group Transformation: A substituent on the piperidine ring could be transformed into a reactive group capable of undergoing cycloaddition. For example, the nitro group itself could potentially be reduced to a nitroso or amino group, which could then participate in further reactions.

Intramolecular Cycloadditions: If a suitable dipolarophile or diene were attached to the piperidine ring via a tether, an intramolecular cycloaddition could occur.

Formation of Piperidine Ring: Many cycloaddition strategies are employed for the synthesis of the piperidine ring itself. For instance, aza-Diels-Alder reactions ([4+2] cycloadditions) involving imines and dienes are a common route to tetrahydropyridines, which can be subsequently reduced to piperidines. acs.org Similarly, 1,3-dipolar cycloadditions of azomethine ylides with alkenes can produce pyrrolidines, and variations of this chemistry can lead to six-membered rings. thieme-connect.com

While these methods are used to construct piperidine rings, there is a lack of specific literature detailing cycloaddition reactions where a pre-formed nitropiperidine, such as this compound, acts as a starting material. The primary role of cycloaddition chemistry in relation to this compound is more likely to be in its synthesis rather than its subsequent transformation.

Computational and Theoretical Chemistry Studies on Nitropiperidine Derivatives

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the molecular structure, stability, and reactivity of 4-Ethyl-3-nitropiperidine. These methods provide insights into the electronic distribution and energy of the molecule, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and various electronic and energetic properties. rsc.org In the case of this compound, DFT would be instrumental in analyzing the conformational isomers, particularly the axial and equatorial positions of the ethyl and nitro groups on the piperidine ring. The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic properties and reactivity of the piperidine ring. rsc.org DFT studies on similar substituted piperidines have been used to explore their surface-enhanced Raman scattering (SERS) spectra by modeling the molecule's interaction with silver clusters, providing insights into its vibrational modes. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Piperidine Derivatives

Functional Basis Set Common Applications
B3LYP 6-311++G(d,p) Geometry optimization, electronic properties, aromaticity indices. rsc.org
M06-2X aug-cc-pVTZ Thermochemistry, kinetics, noncovalent interactions.

This table is illustrative and based on common computational practices for similar heterocyclic compounds.

For a more accurate determination of energies and molecular properties, high-level ab initio methods are employed. Coupled-cluster methods with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. The explicitly correlated CCSD(T)-F12a method is particularly advantageous as it provides results close to the complete basis set limit with a reduced computational cost.

In studies of the atmospheric degradation of piperidine initiated by OH radicals, which leads to the formation of nitropiperidine, CCSD(T)-F12a calculations have been used to obtain highly accurate electronic energies for the stationary points on the potential energy surface. whiterose.ac.ukacs.org For this compound, such calculations would provide precise energy differences between conformers and accurate barrier heights for various reactions. Ab initio methods are also crucial for studying the excited states of nitro compounds, which is important for understanding their photochemistry. nih.gov

Energetic Aspects of Reactions

The study of reaction energetics is critical for predicting the feasibility and rates of chemical transformations involving this compound.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in chemical kinetics. purdue.edukhanacademy.org Computational methods, particularly DFT and high-level ab initio calculations, can be used to locate the transition state structure and calculate its energy relative to the reactants, thus determining the activation energy. For reactions involving this compound, such as nucleophilic substitution or elimination, calculating the activation energies of different possible pathways would reveal the most likely reaction mechanism. For multistep reactions, an energy profile can be constructed to identify the rate-determining step. khanacademy.org

Table 2: Illustrative Calculated Activation Energies for Reactions of Related Compounds

Reaction Computational Method Calculated Activation Energy (kcal/mol)
H-abstraction from piperidine by OH radical CCSD(T)-F12a//M06-2X/aug-cc-pVTZ 1.0 - 4.5 (position dependent)
Ring-opening of piperidine radical G3(MP2,CC)//B3LYP/6-31G(d) ~15

Data in this table is hypothetical and based on values reported for analogous reactions in the literature to illustrate the type of data generated.

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. Computational chemistry allows for the calculation of the enthalpies (ΔH) and entropies (ΔS) of reactants and products, from which ΔG can be determined. For this compound, assessing the thermodynamic feasibility of its synthesis, degradation, or participation in various reactions is crucial for understanding its chemical profile. For instance, the relative stability of different isomers or the spontaneity of a particular reaction pathway can be predicted. khanacademy.org

Electronic Structure Analysis

An analysis of the electronic structure of this compound provides deep insights into its reactivity, stability, and spectroscopic properties. The distribution of electrons in the molecule's orbitals dictates how it will interact with other chemical species.

The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly perturb the electronic structure of the piperidine ring. This can be analyzed through various computational techniques. For example, Natural Bond Orbital (NBO) analysis can reveal charge distributions and hyperconjugative interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's ability to act as an electron donor or acceptor. In nitro-substituted bipyridines, the LUMO is often localized on the nitro-pyridyl moiety, which has implications for their charge-transfer transitions. A similar effect would be anticipated for this compound.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO analysis)

No published studies were found that specifically calculate or analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. Such an analysis would be valuable for understanding the molecule's reactivity, predicting how it might interact with other molecules, and identifying its electron-donating and electron-accepting capabilities. Generally, for nitropiperidine derivatives, the HOMO is expected to be localized on the piperidine ring and the lone pair of the nitrogen atom, while the LUMO is often associated with the nitro group. However, without specific calculations for the 4-ethyl substituted compound, any discussion remains hypothetical.

Electrostatic Potential Mapping

There are no available electrostatic potential maps for this compound in the reviewed literature. An electrostatic potential map would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Typically, the oxygen atoms of the nitro group would exhibit a strong negative electrostatic potential, while the hydrogen atoms on the piperidine ring and the ethyl group would show positive potential. These maps are crucial for predicting sites of nucleophilic and electrophilic attack.

Prediction of Reaction Regioselectivity and Stereoselectivity

There is no literature available that computationally predicts the regioselectivity or stereoselectivity of reactions involving this compound. Theoretical calculations, often using Density Functional Theory (DFT), are powerful tools for predicting the outcomes of chemical reactions. For instance, such studies could determine the most likely position for an electrophilic attack on the piperidine ring or predict the stereochemical outcome of reactions at its chiral centers. The lack of such studies means that any discussion on the predictable reactivity of this specific compound would be unsubstantiated.

Advanced Characterization Techniques for Structural Elucidation of Substituted Nitropiperidines

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental to the structural characterization of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. nih.gov

¹H NMR Spectroscopy : This technique provides information on the chemical environment of protons. For a compound like 4-Ethyl-3-nitropiperidine, the proton alpha to the nitro group is expected to appear in the downfield region, typically around 4.0–4.4 ppm. orgchemboulder.com The signals for the ethyl group and the various protons on the piperidine (B6355638) ring would appear at distinct chemical shifts, and their splitting patterns (e.g., triplets, quartets) would reveal adjacent proton relationships. Analysis of coupling constants (J values) derived from these splitting patterns can help determine the relative stereochemistry of the substituents, for instance, whether the ethyl and nitro groups are in a cis or trans configuration. whiterose.ac.uk

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the electron-withdrawing nitro group would be shifted downfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy : Two-dimensional NMR techniques are crucial for unambiguously assigning complex spectra.

COSY (Correlation Spectroscopy) : A H,H-COSY experiment reveals proton-proton coupling correlations, allowing for the mapping of entire spin systems within the molecule. researchgate.netlibretexts.org This is instrumental in tracing the connectivity of the protons around the piperidine ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of which proton is attached to which carbon. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are close to each other, which is critical for determining the three-dimensional structure and stereochemistry of the molecule. researchgate.net

Table 1: Representative NMR Data for Substituted Piperidines

TechniqueObservationInformation Gained
¹H NMR Chemical Shift (δ), Splitting Patterns, Coupling Constants (J)Electronic environment, number of neighboring protons, dihedral angles (stereochemistry).
¹³C NMR Chemical Shift (δ)Number of unique carbons, electronic environment of carbons.
COSY Cross-peaks between coupled protonsH-H connectivity within spin systems.
HSQC Cross-peaks between ¹H and directly attached ¹³CC-H one-bond correlations.
HMBC Cross-peaks between ¹H and ¹³C over 2-3 bondsLong-range C-H connectivity, establishing the molecular skeleton.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound, the molecular ion peak (M+) in an electron ionization (EI) mass spectrum would confirm its molecular weight. The high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. wikipedia.org In nitroalkanes, common fragmentation pathways include the loss of the nitro group (NO₂) or the loss of nitrous acid (HNO₂). nih.govnih.gov The piperidine ring can also undergo characteristic fragmentation, often involving cleavage at the bonds adjacent to the nitrogen atom (α-cleavage), leading to stable fragment ions. nih.govresearchgate.net The analysis of these fragments helps to piece together the structure of the original molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most characteristic IR absorption bands would be due to the nitro group. Aliphatic nitro compounds show two strong and distinct stretching vibrations: blogspot.comorgchemboulder.com

An asymmetric N-O stretch , typically in the range of 1600-1530 cm⁻¹.

A symmetric N-O stretch , usually found between 1390-1300 cm⁻¹. orgchemboulder.com

Other significant absorptions would include:

C-H stretching vibrations for the aliphatic ethyl group and piperidine ring, typically just below 3000 cm⁻¹.

N-H stretching (if the piperidine nitrogen is not substituted) or C-N stretching vibrations. The spectrum of piperidine itself shows characteristic peaks that can be compared. nih.govnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitro (R-NO₂)Asymmetric Stretch1600 - 1530
Nitro (R-NO₂)Symmetric Stretch1390 - 1300
Alkane (C-H)Stretch3000 - 2850
Amine (C-N)Stretch1250 - 1020

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information on bond lengths, bond angles, and stereochemistry. researchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously determine:

The chair conformation of the piperidine ring, which is the most stable conformation. iucr.org

The relative stereochemistry of the ethyl and nitro groups (i.e., cis or trans).

The precise bond lengths and angles of the entire molecule.

The packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds. mdpi.com

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers (at C3 and C4), it can exist as a mixture of enantiomers and diastereomers.

Chiral Chromatography : Techniques like chiral High-Performance Liquid Chromatography (HPLC) are essential for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netrsc.org The development of a chiral HPLC method would allow for the quantification of the enantiomeric excess (ee) of a sample.

Polarimetry : This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions (dextrorotatory (+) or levorotatory (-)). researchgate.net Polarimetry is used to determine the optical rotation of a purified enantiomer and can be used to assess enantiomeric purity, although it is less precise than chiral chromatography for complex mixtures. The specific rotation [α] is a characteristic physical property of a chiral molecule. yale.edu

Role of Nitropiperidine Scaffolds As Synthetic Intermediates

Precursors for Spirocyclic Compounds

Nitropiperidine scaffolds are instrumental in the synthesis of spirocyclic compounds, a class of molecules with significant three-dimensionality that is highly sought after in drug discovery. rsc.orgnih.govrsc.org One common strategy involves the use of a piperidine (B6355638) derivative bearing a nitro group, which can participate in cyclization reactions to form the spirocyclic core.

A notable approach is the Michael addition of a nucleophile tethered to the piperidine ring onto an acceptor, a reaction often facilitated by the presence of the nitro group. For instance, a 4-nitropiperidine (B3164321) derivative can serve as a key starting material for spirocyclic compounds. google.com While direct examples involving 4-Ethyl-3-nitropiperidine are not extensively documented in readily available literature, the established reactivity of related nitropiperidines provides a clear blueprint for its potential application. A general synthetic route could involve the Michael addition of a nitro-piperidine to an appropriate acceptor, followed by reduction of the nitro group and subsequent intramolecular cyclization to furnish the spirocyclic system. whiterose.ac.uk

PrecursorReaction TypeProductReference
4-Nitropiperidine derivativeMichael Addition / Reductive CyclizationSpirocyclic piperidine google.comwhiterose.ac.uk
N-Cbz-protected 1-amino-hex-5-enesIntramolecular aza-Michael cyclization3-Spiropiperidines whiterose.ac.ukrsc.orgresearchgate.net

Building Blocks for Poly-substituted Piperidine Derivatives

The synthesis of polysubstituted piperidines with precise stereochemical control is a significant challenge in organic synthesis. Nitropiperidine scaffolds, such as this compound, offer a powerful tool to address this challenge. The nitro group can act as a stereodirecting group and can be converted into a variety of other functionalities.

The nitro-Mannich reaction is a key transformation in this context. nih.gov This reaction, involving the addition of a nitroalkane to an imine, allows for the diastereoselective construction of 2,3,6-trisubstituted piperidines. The relative stereochemistry between the C-2 and C-3 positions can be controlled through either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov The presence of an alkyl group at the 4-position, as in this compound, would be expected to influence the conformational preference of the ring and thereby the diastereoselectivity of such reactions.

Starting MaterialsKey ReactionProductStereochemical ControlReference
Nitroketone, PhenylmethanimineNitro-Mannich reaction, Ring-closure condensation2-Phenyl-6-alkyl-3-aminopiperidinesKinetic protonation or thermodynamic equilibration nih.gov
Piperidinone-derived nucleophiles, Allylic electrophilesEnantioselective Tsuji-Trost coupling, Cope rearrangementEnantioenriched 3,4-difunctionalized piperidinesChiral ligand-palladium complex digitellinc.com

Intermediates in the Synthesis of Complex Molecular Architectures

The utility of nitropiperidines extends to the synthesis of complex, polycyclic molecules, including alkaloids and other natural products. nih.gov The nitro group can serve as a masked functional group or as a traceless directing group that is removed after guiding the formation of the desired architecture.

The nitro group on the piperidine ring is a versatile functional handle that can be transformed into a wide array of other groups, enabling significant diversification of the molecular scaffold. Common transformations include:

Reduction to an amine: This is one of the most fundamental transformations of the nitro group, providing access to aminopiperidines. These amines can then be further functionalized through acylation, alkylation, or participation in other carbon-nitrogen bond-forming reactions.

Nef reaction: This reaction converts a primary or secondary nitroalkane into a ketone or aldehyde. In the context of a nitropiperidine, this would provide access to ketopiperidines, which are valuable intermediates for further elaboration.

Denitration: Under certain conditions, the nitro group can be removed and replaced with a hydrogen atom, which can be useful if the directing or activating effects of the nitro group are no longer needed.

These transformations allow chemists to leverage the unique reactivity of the nitro group during the construction of a complex scaffold and then convert it to other desired functionalities in the final steps of a synthesis.

Nitropiperidines are valuable precursors for the construction of fused and other multi-functionalized heterocyclic systems. The nitro group can activate adjacent positions for nucleophilic attack or participate directly in cyclization reactions. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with another functional group on the piperidine ring or an appended side chain, can lead to the formation of bicyclic or other polycyclic heterocyclic systems. nih.gov

While specific examples detailing the use of this compound in the construction of such systems are not prevalent in the surveyed literature, the principles of reactivity are well-established with analogous structures. The strategic positioning of the ethyl and nitro groups in this compound makes it a promising candidate for the diastereoselective synthesis of complex, multi-functionalized piperidine-containing molecules.

Future Research Directions in Substituted Nitropiperidine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted piperidines has been a subject of intense research for decades. nih.govbeilstein-journals.orgorganic-chemistry.orgresearchgate.net However, the selective introduction of a nitro group, particularly in conjunction with other substituents like an ethyl group in "4-Ethyl-3-nitropiperidine," requires highly controlled and efficient synthetic strategies. Future research will undoubtedly focus on overcoming the limitations of current methods, aiming for higher yields, improved stereoselectivity, and greater functional group tolerance.

Catalyst Design for Enhanced Selectivity and Sustainability

Catalysis is at the heart of modern organic synthesis, and the future of nitropiperidine chemistry will heavily rely on the design of novel catalysts. digitellinc.com Transition metal catalysis, employing elements like palladium, rhodium, iridium, and copper, has proven effective for constructing the piperidine (B6355638) ring and introducing substituents. ajchem-a.commdpi.comsnnu.edu.cn Future efforts will be directed towards creating catalysts that can achieve high levels of regio- and stereoselectivity, which is critical for producing specific isomers of pharmacologically active molecules. mdma.chnih.govwhiterose.ac.ukrsc.org

A key area of development will be the use of supported metal catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. researchgate.netresearchgate.net These catalysts not only reduce waste but also minimize product contamination with trace metals. mdpi.com The design of chiral ligands will continue to be a major focus, enabling enantioselective syntheses that yield a single desired enantiomer of a drug molecule.

Table 1: Examples of Catalysts in Substituted Piperidine Synthesis
Catalyst TypeMetalApplicationKey AdvantagesReference
HomogeneousRhodium (Rh)Asymmetric carbometalation of dihydropyridinesHigh enantioselectivity for 3-substituted piperidines snnu.edu.cn
HomogeneousPalladium (Pd)Aerobic oxidative cyclizationGood functional group compatibility mdpi.com
HomogeneousCopper (Cu)Intramolecular C-H aminationSynthesis of both pyrrolidines and piperidines acs.org
HomogeneousGold (Au)Annulation of N-allenamides and oxime ethersDirect assembly of highly substituted piperidines ajchem-a.com
HeterogeneousCobalt (Co)Acid-free hydrogenation of pyridinesCan be performed in water as a solvent nih.gov

Exploration of Unconventional Reaction Conditions

Moving beyond traditional heating methods, the exploration of unconventional reaction conditions offers significant potential for synthesizing substituted nitropiperidines. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields. nih.govanton-paar.comat.ua The efficient and rapid heating provided by microwaves can lead to different reaction outcomes and selectivities compared to conventional methods. nih.govmdpi.com

Another promising technique is sonochemistry, which utilizes ultrasound to induce chemical reactions. This method has been shown to accelerate various synthetic transformations, including the formation of heterocyclic compounds. researchgate.net The exploration of these energy sources, along with others like flow chemistry, will be crucial in developing more efficient and scalable syntheses for complex piperidine derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction TypeConditionsReaction TimeYieldReference
Friedländer Synthesis of QuinolinesConventional (Oil-bath)Several hours~34% (average) nih.gov
Microwave Irradiation30-40 minutes~72% (average)
Synthesis of Acetamide DerivativesConventional Heating2-3 hours~60% mdpi.com
Microwave IrradiationA few minutesGood

Advanced Mechanistic Studies

A deeper understanding of reaction mechanisms is fundamental to the rational design of new synthetic routes and catalysts. Future research will increasingly employ sophisticated analytical and computational tools to unravel the complex pathways involved in the formation of substituted nitropiperidines.

Real-Time Monitoring of Reaction Intermediates

The ability to monitor chemical reactions as they happen provides invaluable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry to track the concentration of reactants, products, and intermediates in real-time. This data-rich approach allows for rapid process optimization and a more profound understanding of the reaction mechanism. While specific examples for nitropiperidine synthesis are still emerging, the principles are widely applicable in modern organic synthesis.

Deeper Computational Probes into Reaction Dynamics

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. researchgate.net Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states, and understand the interactions between catalysts and substrates. acs.orgresearchgate.net This knowledge can guide the design of more efficient and selective catalysts.

Molecular dynamics (MD) simulations offer a way to study the conformational behavior of molecules over time, providing insights into how substituted piperidines might interact with biological targets like proteins. researchgate.netnih.govresearchgate.net These computational studies, when combined with experimental data, provide a powerful approach to understanding and controlling the chemistry of substituted nitropiperidines.

Table 3: Applications of Computational Methods in Piperidine Chemistry
MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Investigating reaction mechanisms of C-H aminationElucidation of Cu(I)/Cu(II) catalytic cycle acs.org
Molecular Dynamics (MD) SimulationsStudying interactions of piperidine derivatives with sigma receptorsIdentification of key amino acid residues for binding nih.gov
Quantitative Structure-Activity Relationship (QSAR)Designing novel piperidine-based HDM2 inhibitorsPrediction of biological activity based on molecular structure researchgate.net
DFT and MD SimulationsInvestigating structural and electronic propertiesInsights into molecular geometry, stability, and reactivity researchgate.net

Sustainable and Green Chemistry Innovations

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental impact. mdpi.cominstituteofsustainabilitystudies.comwisdomgale.com The synthesis of complex molecules like substituted nitropiperidines provides a significant opportunity to implement more sustainable practices. nih.govrsc.org The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this endeavor. acs.org

Key areas of focus will include:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or bio-based solvents. instituteofsustainabilitystudies.comnih.govsigmaaldrich.com Solvent-free reaction conditions are also a highly desirable goal. nih.govwisdomgale.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. instituteofsustainabilitystudies.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents that are consumed in the reaction. wisdomgale.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than fossil fuels. acs.org

Waste Prevention: Designing processes that prevent the formation of waste from the outset. acs.org

An example of this shift is the search for alternatives to piperidine itself in applications like solid-phase peptide synthesis, where its hazardous nature is a concern. rsc.orgresearchgate.net By integrating these principles into the design of synthetic routes for nitropiperidines, chemists can contribute to a more sustainable future for the pharmaceutical industry. mdpi.com

Waste Minimization and By-product Reduction Strategies

The chemical industry is increasingly focused on developing green and sustainable manufacturing processes, and the synthesis of nitropiperidine derivatives is no exception. A primary goal is to minimize waste and reduce the formation of unwanted by-products, which has both environmental and economic benefits.

Current Challenges and Research Focus:

Process Optimization: Traditional synthetic routes for piperidine derivatives can involve multiple steps, leading to significant solvent and reagent waste. Future research will likely focus on optimizing reaction conditions to improve yields and reduce the number of synthetic steps. This includes the development of one-pot synthesis methodologies, which can significantly decrease waste generation. mdpi.comnews-medical.net

Catalyst Development: The use of heavy metal catalysts in hydrogenation and other reactions is a concern due to their toxicity and cost. Research is directed towards developing more environmentally friendly and recyclable catalysts, such as heterogeneous catalysts based on earth-abundant metals. mdpi.com

Solvent Selection: Many organic reactions utilize volatile and hazardous solvents. A key area of future research is the replacement of these solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids. mdpi.com The development of solvent-free reaction conditions is another promising avenue.

Data on Waste Reduction in Chemical Synthesis:

StrategyPotential Waste ReductionKey Benefits
Process Intensification (e.g., one-pot synthesis)20-50%Reduced solvent use, lower energy consumption, shorter reaction times.
Green Catalysis (e.g., biocatalysis, earth-abundant metal catalysts)10-30%Reduced toxicity, potential for higher selectivity, catalyst recyclability.
Alternative Solvents (e.g., water, bio-solvents)30-60%Reduced environmental impact, improved safety.

Note: The data presented in this table is generalized for chemical synthesis and represents potential reductions. Actual values for the synthesis of specific nitropiperidines may vary.

Use of Renewable Feedstocks

The reliance on fossil fuels as a primary source for chemical feedstocks is a major sustainability challenge. Consequently, there is a growing interest in utilizing renewable biomass to produce valuable chemicals, including the building blocks for substituted piperidines.

Emerging Trends and Research Opportunities:

Biomass Valorization: Lignocellulosic biomass, derived from wood and agricultural waste, is a rich source of platform chemicals like furfural. nih.gov Research is underway to develop efficient catalytic processes to convert these bio-based molecules into piperidine scaffolds. nih.gov

Bio-derived Starting Materials: Researchers are exploring the use of naturally occurring alkaloids and amino acids as starting materials for the synthesis of complex piperidine derivatives. This approach can offer a more direct and potentially more stereoselective route to desired products.

Fermentation and Biocatalysis: The use of engineered microorganisms and enzymes to produce piperidine precursors is a promising area of research. Biocatalysis can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste. news-medical.net

Examples of Renewable Feedstocks for Heterocycle Synthesis:

Renewable FeedstockPotential Piperidine PrecursorKey Transformation
Furfural (from hemicellulose)PiperidineReductive amination and ring rearrangement. nih.gov
Lysine (amino acid)Substituted PiperidinesCyclization reactions.
Terpenes (from plant oils)Chiral Piperidine DerivativesMulti-step synthesis involving functional group transformations.

Exploration of New Chemical Transformations and Reactivity Patterns

The functionalization of the piperidine ring is crucial for tuning the properties of these compounds. Future research will continue to explore novel chemical reactions and reactivity patterns to create a diverse range of substituted nitropiperidines with unique functionalities.

Areas of Active Investigation:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis. news-medical.net Developing selective C-H activation methods for the piperidine ring would allow for the introduction of various substituents in a more atom-economical manner.

Asymmetric Synthesis: Many bioactive piperidine derivatives are chiral, meaning they exist as non-superimposable mirror images. The development of new stereoselective methods for the synthesis of enantioenriched nitropiperidines is a critical area of research, as different enantiomers can have vastly different biological activities.

Novel Cyclization Strategies: Researchers are continuously seeking new and more efficient ways to construct the piperidine ring itself. This includes the development of novel cycloaddition and annulation reactions that can provide access to complex and highly substituted piperidine structures. mdpi.com

Conclusion

Summary of Key Achievements in Nitropiperidine Research

The broader field of nitropiperidine research has seen significant advancements. The piperidine (B6355638) ring is a crucial scaffold in many natural products and pharmaceuticals, and the introduction of a nitro group can significantly alter the molecule's electronic properties and reactivity, opening pathways to novel derivatives. Key achievements in this area include the development of various synthetic methodologies to introduce the nitro group onto the piperidine ring. These methods often involve the nitration of piperidine precursors or the cyclization of acyclic precursors already containing a nitro group.

Stereoselective synthesis has been a major focus, allowing for the creation of specific stereoisomers of nitropiperidine derivatives. This is particularly important for pharmaceutical applications where the biological activity of a compound is often dependent on its three-dimensional structure. Methodologies such as organocatalytic Michael additions to nitroalkenes have proven effective in achieving high levels of stereocontrol.

Remaining Challenges and Opportunities in the Field

While progress has been made, challenges in nitropiperidine research persist. One of the primary challenges is the regioselective introduction of the nitro group at specific positions on the piperidine ring, especially in the presence of other functional groups. For a compound like 4-Ethyl-3-nitropiperidine, achieving the desired 3,4-disubstitution pattern with control over stereochemistry would require a carefully designed synthetic strategy.

The reduction of the nitro group to an amino group is a common transformation that opens up a wide range of further chemical modifications. However, achieving selective reduction without affecting other functional groups in the molecule can be challenging.

The lack of research on asymmetrically substituted nitropiperidines like this compound represents a significant opportunity. The synthesis and characterization of such compounds could lead to the discovery of new chemical properties and biological activities. Exploring the reactivity of the C-N bond of the nitro group and its potential for use in C-C bond-forming reactions is another promising area of research.

Broader Implications for Synthetic Organic Chemistry and Heterocyclic Science

Heterocyclic compounds are at the core of medicinal chemistry, and the exploration of new substitution patterns on the piperidine ring is crucial for the development of new therapeutic agents. The unique electronic nature of the nitro group can be exploited to design molecules with specific biological targets. Furthermore, understanding the conformational preferences and reactivity of polysubstituted piperidines provides fundamental insights into the structure and function of this important class of heterocyclic compounds. The synthesis of this compound, when achieved, would be a valuable addition to the ever-expanding library of heterocyclic molecules and could serve as a key intermediate for the synthesis of more complex and potentially bioactive compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.